AX-15836

説明

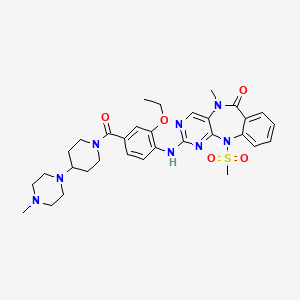

Structure

3D Structure

特性

IUPAC Name |

2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methyl-11-methylsulfonylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N8O5S/c1-5-45-28-20-22(30(41)39-14-12-23(13-15-39)38-18-16-36(2)17-19-38)10-11-25(28)34-32-33-21-27-29(35-32)40(46(4,43)44)26-9-7-6-8-24(26)31(42)37(27)3/h6-11,20-21,23H,5,12-19H2,1-4H3,(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFNVAVTYILUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N8O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AX-15836: A Potent and Selective ERK5 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as big MAP kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. The MEK5-ERK5 pathway is implicated in a variety of cellular processes, including proliferation, survival, and differentiation, and its dysregulation has been linked to the progression of various cancers. AX-15836 has emerged as a highly potent and selective small-molecule inhibitor of ERK5, serving as a critical tool for elucidating the biological functions of ERK5 kinase activity. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visual representation of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective, ATP-competitive inhibitor of ERK5. Its high selectivity distinguishes it from first-generation ERK5 inhibitors, such as XMD8-92, which also exhibit off-target effects on bromodomain-containing proteins (BRDs). The specificity of this compound allows for a more precise investigation of the catalytic-dependent functions of ERK5 in cellular processes.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency and selectivity.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Notes |

| IC50 (ERK5) | 8 nM | In vitro biochemical kinase assay.[1][2] |

| Intracellular Potency | 4–9 nM | Measured across various cell types including PBMCs, endothelial cells, and cancer cell lines.[1] |

| EC50 (Cytokine Suppression) | >10 µM | Ineffective at suppressing inflammatory cytokine response, indicating selectivity over pathways inhibited by dual ERK5/BRD inhibitors.[1][3] |

Table 2: Selectivity Profile of this compound

| Target | Value | Notes |

| Kinase Selectivity | >1,000-fold | Profiled against a panel of over 200 kinases.[1] |

| BRD4 Kd | 3,600 nM | Demonstrates high selectivity for ERK5 over the bromodomain-containing protein BRD4.[1] |

Signaling Pathways and Mechanism of Action

The MEK5-ERK5 signaling pathway is a critical regulator of cellular function. Its activation and the mechanism of inhibition by this compound are depicted below.

Caption: MEK5-ERK5 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro ERK5 Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of this compound on ERK5 kinase activity.

Materials:

-

Active recombinant human ERK5 (e.g., Sigma-Aldrich SRP5242)

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution (10 mM stock)

-

γ-³³P-ATP

-

This compound (dissolved in DMSO)

-

P81 phosphocellulose paper

-

1% phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a kinase solution by diluting active ERK5 in Kinase Dilution Buffer (Kinase Assay Buffer with 50 ng/µl BSA).

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

-

In a reaction tube, combine the diluted ERK5 solution and the this compound dilution (or DMSO for control). Incubate for 10 minutes at room temperature.

-

Prepare the substrate solution containing MBP.

-

Prepare the ATP mixture by combining cold ATP and γ-³³P-ATP in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding the ATP mixture to the ERK5 and inhibitor solution, followed by the addition of the MBP substrate. The final reaction volume is typically 25-50 µl.

-

Incubate the reaction at 30°C for 15-30 minutes.

-

Stop the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated γ-³³P-ATP.

-

Air dry the P81 strips and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control to determine the IC50 value of this compound.

Caption: Workflow for a radiometric in vitro ERK5 kinase assay.

Cellular Assay for ERK5 Phosphorylation (In-Cell Western)

This assay quantifies the inhibition of growth factor-induced ERK5 phosphorylation in a cellular context.

Materials:

-

HeLa cells (or other suitable cell line)

-

96-well microplate (black-walled for fluorescence)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Epidermal Growth Factor (EGF)

-

This compound (dissolved in DMSO)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., Intercept (PBS) Blocking Buffer)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK5 (detects activated ERK5)

-

Mouse anti-total-ERK5 (for normalization)

-

-

Fluorescently-labeled secondary antibodies:

-

IRDye® 800CW Goat anti-Rabbit IgG

-

IRDye® 680RD Goat anti-Mouse IgG

-

-

Imaging system capable of detecting fluorescence in the 700 nm and 800 nm channels (e.g., LI-COR Odyssey)

Procedure:

-

Seed HeLa cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Once confluent, starve the cells in serum-free medium for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO for control) for 1-2 hours at 37°C.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

Immediately fix the cells by adding 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block the cells with Blocking Buffer for 1.5 hours at room temperature.

-

Incubate the cells with a cocktail of primary antibodies (anti-phospho-ERK5 and anti-total-ERK5) diluted in antibody dilution buffer overnight at 4°C.[4]

-

Wash the cells five times with wash buffer (e.g., PBS with 0.1% Tween-20).

-

Incubate the cells with a cocktail of fluorescently-labeled secondary antibodies diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.[5]

-

Wash the cells five times with wash buffer.

-

Scan the plate using a two-channel imaging system.

-

Quantify the fluorescence intensity for both channels. The phospho-ERK5 signal (800 nm) is normalized to the total-ERK5 signal (700 nm) to determine the extent of inhibition.

Caption: Workflow for an In-Cell Western assay to measure ERK5 phosphorylation.

Conclusion

This compound is a valuable chemical probe for investigating the kinase-dependent functions of ERK5. Its high potency and selectivity make it a superior tool compared to earlier, less specific inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies of the MEK5-ERK5 signaling pathway and its role in health and disease. As with any inhibitor, it is crucial to include appropriate controls and to consider potential context-dependent effects in experimental design and data interpretation.

References

The Dichotomous Role of AX-15836 in Modulating ERK5 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AX-15836 is a potent and highly selective inhibitor of the extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1). This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound. It elucidates the compound's complex mechanism of action, which extends beyond simple kinase inhibition to include paradoxical activation of non-catalytic functions of ERK5. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and molecular biology.

Introduction to this compound and the ERK5 Signaling Pathway

The ERK5 signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis[1][2]. It is a component of the mitogen-activated protein kinase (MAPK) cascade. The canonical activation of this pathway involves a three-tiered system where upstream kinases, such as MEKK2 and MEKK3, phosphorylate and activate MEK5, the direct upstream kinase of ERK5. MEK5, in turn, dually phosphorylates ERK5 on threonine and tyrosine residues within its activation loop, leading to its catalytic activation[2].

This compound has emerged as a valuable chemical probe to dissect the multifaceted roles of ERK5. It is a potent inhibitor of the ERK5 kinase domain, exhibiting high selectivity over other kinases[3]. However, its effects are not always synonymous with the genetic depletion of ERK5, pointing to the significance of ERK5's non-catalytic functions[4].

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and selectivity.

| Parameter | Value | Description | Reference |

| IC50 | 8 nM | The half maximal inhibitory concentration against ERK5 kinase activity. | [3] |

| Kd (BRD4) | 3,600 nM | The dissociation constant for binding to BRD4, indicating selectivity. | [3] |

| Intracellular Potency | 4–9 nM | The effective concentration in various cell types, including PBMCs, endothelial cells, and cancer cell lines. | [3] |

| EC50 (Cytokine Suppression) | >10 µM | The half maximal effective concentration for suppressing inflammatory cytokine response, indicating ineffectiveness in this assay. | [3] |

The Dual Mechanism of Action of this compound

This compound exhibits a fascinating dual mechanism of action that involves both the inhibition of ERK5's kinase activity and the paradoxical activation of its transcriptional functions.

Inhibition of ERK5 Kinase Activity

As a direct inhibitor, this compound binds to the ATP-binding pocket of the ERK5 kinase domain, preventing the phosphorylation of its downstream substrates. This canonical inhibitory action is central to its function as a chemical probe for studying the kinase-dependent roles of ERK5.

Paradoxical Activation of ERK5 Transcriptional Activity

Counterintuitively, treatment with this compound has been shown to induce the nuclear translocation of ERK5[5]. This occurs because the binding of the inhibitor to the kinase domain induces a conformational change that exposes the nuclear localization signal (NLS) in the C-terminal region of ERK5. Once in the nucleus, the C-terminal transactivation domain (TAD) of ERK5 can become active, leading to the transcription of target genes, such as KLF2[5]. This paradoxical effect means that while the kinase activity is blocked, the non-catalytic transcriptional function of ERK5 is enhanced. This explains why the phenotype of this compound treatment does not always align with that of ERK5 gene knockout[4].

Downstream Signaling Pathways Modulated by this compound

The following diagrams illustrate the downstream signaling pathways affected by this compound, highlighting its dual mechanism of action.

Caption: this compound's dual impact on ERK5 signaling.

Key Experimental Protocols

To investigate the effects of this compound on ERK5 signaling, a variety of experimental techniques are employed. Below are outlines of key methodologies.

In Vitro Kinase Assay

This assay is crucial for determining the direct inhibitory effect of this compound on ERK5 kinase activity.

Objective: To quantify the IC50 of this compound against ERK5.

Methodology:

-

Reagents: Recombinant active ERK5, a generic kinase substrate (e.g., Myelin Basic Protein), ATP, and this compound at various concentrations.

-

Procedure: a. Incubate recombinant ERK5 with varying concentrations of this compound. b. Initiate the kinase reaction by adding the substrate and ATP. c. Allow the reaction to proceed for a defined period. d. Terminate the reaction and quantify substrate phosphorylation, typically using a phosphospecific antibody in an ELISA format or through radiometric detection of 32P-ATP incorporation.

-

Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Western Blot Analysis for ERK5 Phosphorylation

This technique is used to assess the phosphorylation status of ERK5 in cellular contexts, confirming the inhibitory effect of this compound.

Objective: To detect the levels of phosphorylated ERK5 (p-ERK5) in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HeLa or HUVEC) and stimulate the ERK5 pathway with a known activator (e.g., EGF). Treat the cells with varying concentrations of this compound.

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for the phosphorylated form of ERK5. c. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK5 or a housekeeping protein like GAPDH).

Caption: Workflow for Western Blot analysis.

Immunofluorescence Microscopy for Nuclear Translocation

This method visualizes the subcellular localization of ERK5 to investigate the paradoxical nuclear translocation induced by this compound.

Objective: To observe the nuclear accumulation of ERK5 in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the membranes with a detergent (e.g., Triton X-100).

-

Immunostaining: a. Incubate with a primary antibody against ERK5. b. Incubate with a fluorescently labeled secondary antibody. c. Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Microscopy: Visualize the cells using a fluorescence microscope and capture images.

-

Analysis: Assess the co-localization of the ERK5 signal with the nuclear stain.

Reporter Gene Assay for Transcriptional Activity

This assay quantifies the transcriptional activity of ERK5's C-terminal TAD.

Objective: To measure the activation of ERK5-mediated transcription by this compound.

Methodology:

-

Plasmid Construction: Create a reporter plasmid containing a promoter with binding sites for an ERK5-regulated transcription factor (e.g., KLF2) upstream of a reporter gene (e.g., luciferase).

-

Transfection and Treatment: Transfect cells with the reporter plasmid and treat with this compound.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

Conclusion

This compound is a powerful tool for probing the complexities of the ERK5 signaling pathway. Its dual mechanism of action, involving both kinase inhibition and paradoxical transcriptional activation, underscores the non-canonical roles of ERK5 in cellular physiology and pathology. A thorough understanding of these divergent effects, facilitated by the experimental approaches detailed in this guide, is essential for the accurate interpretation of studies utilizing this inhibitor and for the development of novel therapeutic strategies targeting the ERK5 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

The Dual-Edged Sword: A Technical Guide to AX-15836 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-15836 is a potent and highly selective small-molecule inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). As a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ERK5 plays a crucial role in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, quantitative data, and the experimental protocols used to elucidate its complex role in oncology. A recurring theme in the study of this compound is its paradoxical effect: while it effectively inhibits the kinase activity of ERK5, it can simultaneously promote the transcriptional activity of ERK5's C-terminal domain, a phenomenon with significant implications for its therapeutic potential.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data available for this compound, facilitating a clear comparison of its potency and selectivity.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 (ERK5) | 8 nM | Recombinant Human ERK5 | Biochemical Assay | [1] |

| Intracellular Potency | 4-9 nM | PBMCs, Endothelial Cells, Oncogenic Cell Lines | Not Specified | [1] |

| Selectivity | >1,000-fold over a panel of >200 kinases | Various | Kinase Panel Screening | [1] |

| Kd (BRD4) | 3,600 nM | Recombinant Human BRD4 | Not Specified | [1] |

| EC50 (Cytokine Suppression) | >10 µM | Not Specified | Immunoassay | [1] |

Table 1: In Vitro Potency and Selectivity of this compound

Mechanism of Action: A Paradoxical Tale

This compound binds to the ATP-binding pocket of the ERK5 kinase domain, effectively inhibiting its phosphotransferase activity. This prevents the phosphorylation of downstream substrates involved in promoting cell proliferation and survival. However, this kinase inhibition tells only half the story.

Binding of this compound to the ERK5 kinase domain induces a conformational change in the protein. This change is believed to expose a nuclear localization signal (NLS) within the C-terminal region of ERK5, leading to its translocation into the nucleus. Once in the nucleus, the C-terminal transactivation domain (TAD) of ERK5 can paradoxically become active, promoting the transcription of target genes such as KLF2 and those regulated by the MEF2 family of transcription factors. This dual activity—kinase inhibition and transcriptional activation—is a critical consideration in the evaluation of this compound as a potential cancer therapeutic.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of this compound within the cell, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing its effects.

Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

Caption: Workflow of this compound-induced paradoxical activation of ERK5 transcriptional activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize this compound.

Cell Viability (MTT) Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HeLa, A375 melanoma) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01 to 10 µM).

-

Remove the overnight culture medium from the 96-well plates and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Western Blot for ERK5 Phosphorylation

This protocol is used to determine the inhibitory effect of this compound on the phosphorylation of ERK5 in response to a stimulus like Epidermal Growth Factor (EGF).

-

Cell Culture and Starvation:

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours in a serum-free medium to reduce basal ERK5 activity.

-

-

Compound Pre-treatment and Stimulation:

-

Pre-treat the starved cells with various concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.

-

Clinical Perspective

As of the latest available information, there are no publicly registered clinical trials for this compound. The preclinical data, particularly the paradoxical activation of ERK5's transcriptional functions and the lack of a direct anti-proliferative effect in some cancer cell lines, may present challenges for its direct clinical development as a monotherapy. However, its high selectivity and potent kinase inhibition make it an invaluable research tool for dissecting the complex roles of ERK5 in cancer biology. Further research may explore its potential in combination therapies or in specific cancer contexts where kinase-independent functions of ERK5 are not the primary drivers of malignancy.

Conclusion

This compound is a powerful and selective tool for probing the function of ERK5 in cancer research. Its ability to uncouple the kinase and transcriptional activities of ERK5 provides a unique opportunity to understand the distinct contributions of these functions to tumorigenesis. While its direct therapeutic application is currently unclear due to its paradoxical effects, the insights gained from studies utilizing this compound will be instrumental in guiding the development of future ERK5-targeted therapies. The detailed protocols and data presented in this guide are intended to support the research community in further exploring the multifaceted role of this compound and the ERK5 pathway in cancer.

References

AX-15836: A Technical Guide to its Selectivity Profile Over BRD4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of AX-15836, a potent and highly specific inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The document focuses on its selectivity over the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4. This guide includes quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective inhibitor of ERK5 with an IC50 of 8 nM.[1] It was developed to overcome the off-target effects observed with previous generations of ERK5 inhibitors, such as XMD8-92. These earlier compounds exhibited anti-inflammatory and anti-proliferative activities that were later attributed to their unintended inhibition of bromodomain-containing proteins, notably BRD4.[2][3][4] this compound, through its high specificity for ERK5, serves as a critical tool for elucidating the true kinase-dependent functions of ERK5. It has been demonstrated that the anti-inflammatory and anti-proliferative effects are not mediated by ERK5 kinase activity, as this compound does not exhibit these effects.[2][4]

Selectivity Profile of this compound

This compound demonstrates exceptional selectivity for ERK5 over other kinases and, critically, over bromodomains. The compound shows over 1,000-fold selectivity for ERK5 when screened against a panel of more than 200 kinases.[1] Its selectivity over BRD4 is a key feature, distinguishing it from less specific inhibitors.

| Target | Assay Type | Quantitative Metric | Value | Reference |

| ERK5 | KiNativ | IC50 | 8 nM | [1] |

| BRD4 | Binding Assay | Kd | 3,600 nM | [1] |

| BRD4(1) | AlphaScreen | Kd | >1 µM | [5] |

Mechanism of Action

Interestingly, while this compound is a potent inhibitor of ERK5's kinase activity, it paradoxically leads to the activation of ERK5's transcriptional functions. This occurs because the binding of this compound to the ERK5 kinase domain induces a conformational change that promotes the nuclear translocation of ERK5. Once in the nucleus, the C-terminal transactivation domain of ERK5 can upregulate the expression of its target genes, such as those regulated by the MEF2 transcription factor family.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity and mechanism of action.

Kinase Inhibition Assay (KiNativ™)

The KiNativ™ platform is utilized for determining the in situ and in vitro potency and selectivity of kinase inhibitors. This method measures the binding of an ATP- or ADP-biotin probe to the active sites of endogenous kinases in a cell lysate.

Protocol:

-

Lysate Preparation: Cells of interest (e.g., A375 cells) are lysed by sonication in a specified lysis buffer. The lysate is cleared by centrifugation, and the supernatant is subjected to gel filtration into a kinase reaction buffer containing 20 mM MnCl2. The final protein concentration is adjusted to 10 mg/mL.

-

Inhibitor Incubation: Test compounds, including this compound, are serially diluted in DMSO and added to the cell lysate. A DMSO-only control is also prepared. The mixture is incubated for 15 minutes to allow for inhibitor binding to the target kinases.

-

Probe Labeling: A desthiobiotin-ATP acyl-phosphate probe is added to a final concentration of 5 µM and incubated for 10 minutes. The probe covalently labels the ATP-binding site of active kinases that are not occupied by the inhibitor.

-

Sample Preparation for Mass Spectrometry: The reaction is quenched, and the proteins are denatured and reduced. The sample is then alkylated and subjected to tryptic digestion.

-

Enrichment and Analysis: The resulting probe-labeled peptides are enriched using streptavidin affinity chromatography. The enriched peptides are then analyzed by targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinase active-site peptides. The IC50 values are determined by measuring the displacement of the probe by the inhibitor across a range of concentrations.

BRD4 Bromodomain Binding Assay (AlphaScreen™)

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to measure biomolecular interactions, in this case, the binding of this compound to the first bromodomain of BRD4 (BRD4(1)).

Protocol:

-

Reagent Preparation: All reagents, including His6-tagged BRD4(1), a biotinylated tetra-acetylated histone H4 peptide ligand, and the test compound (this compound), are diluted in an appropriate assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Reaction Mixture: The His6-tagged BRD4(1) protein is mixed with the biotinylated histone H4 peptide in the wells of a 384-well microplate. This compound is added in a serial dilution to determine its IC50.

-

Bead Addition: Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads are added to the reaction mixture. The Donor beads bind to the biotinylated histone peptide, and the Acceptor beads bind to the His6-tagged BRD4(1).

-

Incubation: The plate is incubated in the dark at room temperature to allow the binding interactions and the proximity of the beads to reach equilibrium.

-

Signal Detection: The plate is read in an AlphaScreen-compatible reader. Upon laser excitation at 680 nm, the Donor beads produce singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Competitive inhibitors like this compound disrupt the interaction between BRD4(1) and the histone peptide, separating the beads and causing a decrease in the AlphaScreen signal. The Kd is calculated from the IC50 values.

Cellular ERK5 Autophosphorylation Assay (Western Blot)

This assay is used to confirm the engagement of this compound with its intracellular target, ERK5, by assessing the inhibition of growth factor-induced ERK5 autophosphorylation.

Protocol:

-

Cell Culture and Treatment: HeLa cells are cultured to sub-confluency and then serum-starved to reduce basal kinase activity. The cells are pre-incubated with this compound at various concentrations (e.g., 2 µM) or a vehicle control (DMSO) for a specified time.

-

Stimulation: The cells are then stimulated with a growth factor, such as Epidermal Growth Factor (EGF), to induce the activation and subsequent autophosphorylation of ERK5.

-

Cell Lysis: Following stimulation, the cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis. Activated, phosphorylated ERK5 migrates more slowly than the unphosphorylated form. The separated proteins are then transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for total ERK5. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of the phosphorylation-induced band shift indicates the cellular activity of this compound.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on the ERK5 signaling pathway.

Experimental Workflow for Selectivity Profiling

Caption: Workflow for determining the kinase and bromodomain selectivity of this compound.

References

AX-15836: A Technical Guide to its Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of AX-15836, a potent and highly selective small molecule inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1). While a powerful tool for studying ERK5 signaling, its impact on gene expression is nuanced and distinct from genetic knockdown of the protein, primarily due to a paradoxical activation mechanism. This guide synthesizes current research to provide a comprehensive technical overview for professionals in the field.

Core Compound Characteristics

This compound is distinguished by its high potency and selectivity for the ERK5 kinase. It allows for the specific interrogation of ERK5's catalytic functions, separate from its scaffolding or non-catalytic roles.[1] Its selectivity is a key feature, showing over 1,000-fold preference for ERK5 compared to a broad panel of over 200 other kinases, and notably, it lacks the off-target activity against Bromodomain-containing protein 4 (BRD4) that confounded results from earlier generation ERK5 inhibitors.[2]

Table 1: Inhibitory Profile of this compound

| Target | Metric | Value | Notes |

|---|---|---|---|

| ERK5 | IC₅₀ | 8 nM | Potent inhibition of catalytic activity.[2][3] |

| BRD4 | K_d_ | 3,600 nM | Low binding affinity, demonstrating high selectivity over this common off-target.[2] |

| Kinase Panel | Selectivity | >1,000-fold | Highly selective against a panel of over 200 kinases.[2] |

| Cellular Potency | IC₅₀ | 4-9 nM | Consistent potency across various cell lines including PBMCs, HUVECs, and oncogenic lines.[2] |

Mechanism of Action: Kinase Inhibition and Paradoxical Activation

The primary mechanism of this compound is the direct, ATP-competitive inhibition of the ERK5 kinase domain.[4] However, its effect on the ERK5 signaling pathway is not straightforward. Binding of this compound to the kinase domain induces a conformational change in the ERK5 protein.[4][5] This change masks the nuclear export signal and exposes the nuclear localization signal (NLS), leading to the inhibitor-bound ERK5 protein translocating to the nucleus.[4][5]

Once in the nucleus, while the kinase function remains inhibited, the C-terminal Transcriptional Activation Domain (TAD) of ERK5 becomes paradoxically activated.[1][4][6] This means this compound effectively separates the two primary functions of ERK5: it inhibits kinase-dependent signaling but promotes the kinase-independent transcriptional co-activation function of the TAD.[1][7] This dual effect is critical for interpreting gene expression data.

Impact on Global and Specific Gene Expression

Contrary to what might be expected from inhibiting a MAPK pathway member, treatment with this compound alone results in very few differentially expressed genes in several standard cell models.

3.1 Global Gene Expression Studies

In cell lines such as human umbilical vein endothelial cells (HUVECs) and HeLa cervical cancer cells, RNA sequencing (RNA-Seq) has shown that this compound treatment causes minimal changes to the transcriptome.[2][8][9] For example, in one study, only 7 genes in HUVECs and 2 in HeLa cells were found to be differentially expressed.[9] This lack of broad transcriptional change is a stark contrast to the effects seen with dual ERK5/BRD4 inhibitors or selective BRD4 inhibitors, which alter the expression of a large number of genes, particularly those involved in inflammation.[8]

This evidence strongly suggests that the anti-inflammatory effects previously attributed to ERK5 inhibition are, in fact, mediated by the off-target inhibition of BRD4.[2][8][9]

Table 2: Comparative Effects of Inhibitors on Gene Expression

| Inhibitor | Target(s) | Cell Line | Effect on Global Gene Expression | Effect on Inflammatory Cytokines (e.g., IL-6, IL-8) |

|---|---|---|---|---|

| This compound | ERK5 | HUVEC, HeLa | Minimal / Very few genes differentially expressed.[2][8][9] | Ineffective / No suppression.[2][8][9] |

| AX15839 | ERK5 / BRD4 | HUVEC | Large number of differentially expressed genes.[8] | Potent suppression.[9] |

| I-BET762 / JQ1 | BRD4 | HUVEC | Large number of differentially expressed genes.[8] | Potent suppression.[8] |

3.2 Specific Gene Targets and Pathways

Despite its limited global impact, this compound does modulate specific gene programs, largely through the paradoxical activation of the ERK5 TAD.

-

KLF2 and Stem Cell Factors: In mouse embryonic stem cells (mESCs), this compound treatment can reverse the induction of specific proteins caused by MEK5 activation.[6] However, due to the paradoxical activation of the TAD, it also enhances the transcriptional activity of Krüppel-like factor 2 (KLF2), a key downstream target of ERK5.[4][10] This signaling axis has been shown to regulate the expression of early embryonic genes like ZSCAN4.[6]

-

Human Pluripotent Stem Cells (hPSCs): In hPSCs, this compound, consistent with other ERK5 inhibitors, was found to suppress mesoderm differentiation while promoting an ectoderm fate.[11] It also promoted extraembryonic differentiation induced by BMP4.[11] This highlights ERK5's role as a master regulator of numerous endogenous growth factor pathways (TGF-β/NODAL, BMP, WNT, FGF) that determine cell fate.[11]

-

Immune Response: Across multiple models of innate and adaptive immunity, this compound was ineffective at suppressing inflammatory responses, further confirming that ERK5's catalytic activity is not required for this process.[8]

Experimental Protocols

The following outlines a generalized workflow for assessing the impact of this compound on gene expression.

4.1 Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, HUVEC, or primary immune cells) at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate cells with this compound at the desired concentration (e.g., 100 nM - 2 µM) or a vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Add a stimulating agent if required by the experimental model. For example:

-

Incubation: Incubate for the desired time period (e.g., 6-48 hours) depending on the endpoint (RNA or protein expression).

4.2 Confirmation of Target Engagement (Western Blot)

-

Lysate Preparation: Lyse a parallel set of treated cells and quantify total protein.

-

SDS-PAGE and Transfer: Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Antibody Incubation: Probe membranes with primary antibodies against phospho-ERK5 (to detect the mobility-retarded active band) and total ERK5. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize bands. Successful inhibition is marked by the prevention of the EGF-induced phospho-ERK5 band shift.[8]

4.3 Gene Expression Analysis (RNA-Seq)

-

RNA Extraction: Isolate total RNA from treated cells using a column-based kit or TRIzol extraction. Assess RNA quality and quantity.

-

Library Preparation: Prepare sequencing libraries from the RNA samples.

-

Sequencing: Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Align reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential expression analysis between this compound-treated and vehicle-treated samples.

-

Utilize principal component analysis (PCA) to visualize the overall variance and clustering of samples.[8]

-

Conclusion and Recommendations

This compound is an indispensable chemical probe for dissecting the cellular functions of ERK5. Its high selectivity makes it superior to first-generation inhibitors for specifically targeting ERK5 kinase activity. However, researchers must remain acutely aware of its paradoxical mechanism.

Key Takeaways:

-

Minimal Global Transcriptional Impact: this compound does not cause widespread changes in gene expression, indicating that ERK5's kinase activity is not a master regulator of the global transcriptome in many cell types.

-

Paradoxical TAD Activation: The primary effect of this compound on transcription is likely mediated through the kinase-independent, paradoxical activation of the ERK5 C-terminal TAD, which can drive specific gene programs (e.g., KLF2).

-

Deconvolution of ERK5 vs. BRD4 Function: Studies using this compound have been instrumental in demonstrating that the anti-inflammatory effects once ascribed to ERK5 are actually due to off-target BRD4 inhibition.[8][9]

For professionals in drug development and research, it is critical to use this compound in conjunction with other molecular tools, such as siRNA/shRNA-mediated knockdown or CRISPR-based knockout of ERK5. Comparing the phenotypes of kinase inhibition (with this compound) versus total protein depletion allows for the robust deconvolution of ERK5's kinase-dependent and kinase-independent scaffolding functions in any given biological context.

References

- 1. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. An ERK5–KLF2 signalling module regulates early embryonic gene expression and telomere rejuvenation in stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. biorxiv.org [biorxiv.org]

- 10. An ERK5-NRF2 axis mediates senescence-associated stemness and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ERK5 promotes autocrine expression to sustain mitogenic balance for cell fate specification in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Ineffectiveness of Selective ERK5 Kinase Inhibition by AX-15836 on Cytokine Response: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

AX-15836 is a potent and highly selective inhibitor of the extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated kinase 1 (BMK1). While initial hypotheses suggested that ERK5 inhibition could modulate inflammatory responses, extensive research has demonstrated that selective inhibition of ERK5's kinase activity by this compound is ineffective in suppressing the production of inflammatory cytokines. This whitepaper will provide an in-depth analysis of this compound, its mechanism of action, and the experimental evidence that elucidates its lack of impact on the cytokine response. The findings presented herein are critical for researchers in immunology and drug development, as they re-evaluate the role of ERK5 kinase activity in inflammation and highlight the importance of understanding off-target effects in drug discovery.

Introduction to this compound

This compound is a small molecule inhibitor designed for high potency and selectivity against the ERK5 protein kinase.[1] Unlike first-generation ERK5 inhibitors such as XMD8-92, which were later found to have significant off-target effects on bromodomain-containing proteins (BRDs), particularly BRD4, this compound was developed to specifically target the kinase domain of ERK5 without this BRD-binding activity.[2][3] This specificity makes this compound a crucial tool for dissecting the cellular functions of ERK5's kinase activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its comparative compounds.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Notes |

| ERK5 IC50 | 8 nM | In vitro kinase assay.[1] |

| Intracellular Potency | 4–9 nM | Measured across various cell lines including PBMCs, endothelial cells, and oncogenic cell lines.[1][4] |

| Selectivity over other kinases | >1,000-fold | Tested against a panel of over 200 kinases.[1] |

| BRD4 Kd | 3,600 nM | Demonstrates low affinity for BRD4, indicating high selectivity.[1] |

Table 2: Impact of this compound on Cytokine Release

| Cell Line | Stimulant | Cytokines Measured | This compound Effect (EC50) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Pam3CSK4 | IL-6, IL-8 | >10 µM (ineffective) | [4][5] |

| Human Bronchial Epithelial Cells (BEAS-2B) | IL-17A | IL-6, IL-8 | No effect | [4][5] |

The Paradoxical Mechanism of Action of this compound

While this compound potently inhibits the kinase activity of ERK5, it paradoxically leads to the activation of ERK5's transcriptional functions.[2][3][6][7] This is a critical finding that explains its ineffectiveness in suppressing cytokine expression.

ERK5 Signaling Pathway

The canonical MEK5/ERK5 signaling pathway is activated by various extracellular stimuli, including growth factors and stress.[7][8] Activated MEK5 phosphorylates ERK5, leading to its activation and subsequent autophosphorylation. This allows for its translocation to the nucleus where it can phosphorylate and activate transcription factors, such as those in the myocyte enhancer factor 2 (MEF2) family, to regulate gene expression.

Impact of this compound on the ERK5 Pathway

This compound binds to the kinase domain of ERK5, effectively inhibiting its catalytic activity.[6] However, this binding induces a conformational change in the ERK5 protein that exposes its nuclear localization signal (NLS).[6] This leads to an increased translocation of ERK5 into the nucleus, where its C-terminal transactivation domain (TAD) can paradoxically become active and enhance the transcriptional activity of certain transcription factors, such as KLF2.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Kinase-Independent Functions of ERK5 with the Selective Inhibitor AX-15836

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a unique member of the mitogen-activated protein kinase (MAPK) family.[1][2] Distinct from other MAPKs, ERK5 possesses a large C-terminal tail containing a transcriptional activation domain (TAD), allowing it to directly regulate gene expression in addition to its canonical kinase activity.[1][2][3] While the kinase-dependent functions of ERK5 in cell proliferation, survival, and differentiation are well-documented, a growing body of evidence highlights the significance of its kinase-independent roles, particularly its function as a transcriptional co-activator and a signaling scaffold.[1][4][5]

The development of selective ERK5 kinase inhibitors, such as AX-15836, has been instrumental in dissecting these non-canonical functions. Paradoxically, while this compound potently inhibits the catalytic activity of ERK5, it has been shown to induce the nuclear translocation and transcriptional activity of the protein.[6][7][8][9] This phenomenon underscores the complex regulatory mechanisms governing ERK5 and presents both challenges and opportunities for therapeutic intervention. This technical guide provides a comprehensive overview of the kinase-independent functions of ERK5, with a focus on how this compound has been used as a tool to elucidate these roles. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways to provide a thorough resource for professionals in the field.

Data Presentation: The Activity Profile of this compound and Other ERK5 Modulators

The following tables summarize the quantitative data on this compound and related compounds, providing a comparative look at their potency and selectivity.

| Compound | Target(s) | IC50 / Kd | Cell-Based Potency (EC50) | Notes | Reference(s) |

| This compound | ERK5 | 8 nM (IC50) | 4-9 nM | Highly selective for ERK5 over >200 other kinases. Ineffective at suppressing inflammatory cytokine response (EC50 > 10 µM). | [10][11][12] |

| BRD4 | 3,600 nM (Kd) | Shows selectivity over BRD4. | [10] | ||

| XMD8-92 | ERK5, BRDs | First-generation ERK5 inhibitor with off-target effects on bromodomain-containing proteins (BRDs).[6][13] | [6][13] | ||

| BAY-885 | ERK5 | A selective ERK5 inhibitor that, like this compound, induces ERK5 nuclear translocation. | [6] | ||

| I-BET762 | BRD | A selective bromodomain inhibitor. | [12] |

Experimental Protocols: Key Assays for Studying ERK5 Function

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study the kinase-independent functions of ERK5.

Luciferase Reporter Assay for ERK5 Transcriptional Activity

This assay is used to quantify the transcriptional activity of ERK5, often by measuring its ability to co-activate a transcription factor like MEF2D. The paradoxical activation of ERK5's transcriptional activity by this compound can be observed using this method.[8]

Objective: To measure the effect of this compound on ERK5-mediated transcriptional activation.

Materials:

-

HEK293 cells

-

Lipofectamine 2000 or similar transfection reagent

-

Plasmids:

-

pFA-MEF2D (or GAL4-MEF2D)

-

pFR-Luc (or GAL4:LUC)

-

pRL-TK (Renilla luciferase control)

-

HA-ERK5 expression vector

-

EGFP-MEK5D (constitutively active MEK5) expression vector

-

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the GAL4-MEF2D, GAL4:LUC, Renilla luciferase, and HA-ERK5 plasmids using a suitable transfection reagent according to the manufacturer's instructions. Include a condition with EGFP-MEK5D to serve as a positive control for ERK5 activation.

-

Compound Treatment: Approximately 4-6 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS. Add this compound at various concentrations to the designated wells. Include a DMSO control.

-

Incubation: Incubate the cells for 24 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold-change relative to the DMSO-treated control.

Immunofluorescence for ERK5 Nuclear Translocation

This method visualizes the subcellular localization of ERK5, demonstrating its translocation from the cytoplasm to the nucleus upon treatment with this compound.[7]

Objective: To qualitatively and quantitatively assess the nuclear localization of ERK5 following treatment with this compound.

Materials:

-

HeLa or A375 cells

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against ERK5

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with the desired concentrations of this compound or a DMSO control for the specified duration.

-

Fixation: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-ERK5 antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of ERK5 nuclear translocation.

Western Blotting for ERK5 Phosphorylation

This technique is used to detect the phosphorylation status of ERK5, confirming that this compound inhibits its kinase activity while paradoxically promoting its transcriptional function.

Objective: To determine the effect of this compound on the phosphorylation of ERK5 at its activation loop (Thr218/Tyr220).

Materials:

-

HeLa cells or other relevant cell line

-

Epidermal Growth Factor (EGF) to stimulate ERK5 phosphorylation

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Culture cells to near confluency. Pre-treat with this compound or DMSO for a specified time, then stimulate with EGF to induce ERK5 phosphorylation.

-

Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with an anti-total-ERK5 antibody to confirm equal protein loading.

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Canonical vs. Kinase-Independent ERK5 Signaling.

Experimental Workflow

Caption: Workflow for Luciferase Reporter Assay.

Discussion and Conclusion

The study of ERK5's kinase-independent functions has revealed a new layer of complexity in MAPK signaling. Tools like this compound, despite being designed as inhibitors, have paradoxically become essential probes for understanding these non-canonical roles. The key findings are:

-

This compound Induces a Conformational Change: Direct binding of this compound to the ERK5 kinase domain is thought to induce a conformational change that exposes a nuclear localization signal.[6][7][8] This leads to the translocation of the kinase-inactive protein to the nucleus.

-

Transcriptional Activation via the TAD: Once in the nucleus, the kinase-inactive ERK5 can still function as a transcriptional co-activator through its C-terminal TAD.[1][4] This has been shown to enhance the transcriptional activity of factors like KLF2.[6]

-

Implications for Drug Development: The paradoxical effect of this compound highlights a critical consideration for targeting proteins with multiple functional domains. While the kinase activity is inhibited, the scaffolding and transcriptional functions may be inadvertently activated, leading to unexpected cellular outcomes. This explains why selective ERK5 kinase inhibitors often fail to replicate the phenotypes observed with ERK5 genetic depletion.[6][8][13] For instance, this compound was found to have no anti-inflammatory or anti-proliferative effects in several models, suggesting that these processes may be regulated by kinase-independent functions of ERK5 or that the paradoxical activation of its transcriptional activity counteracts the effects of kinase inhibition.[6][11][12][13]

References

- 1. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ERK5 and Cell Proliferation: Nuclear Localization Is What Matters [frontiersin.org]

- 5. G Protein-coupled Scaffolding♦: Gαq Acts as an Adaptor Protein in Protein Kinase Cζ (PKCζ)-mediated ERK5 Activation by G Protein-coupled Receptors (GPCR) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biorxiv.org [biorxiv.org]

- 12. pnas.org [pnas.org]

- 13. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AX-15836 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing AX-15836, a potent and selective ERK5 inhibitor, in various in vitro assays. The information is intended to assist in the design and execution of experiments to probe the biological functions of ERK5 and to characterize the activity of this compound.

Introduction to this compound

This compound is a highly selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1). It exhibits potent enzymatic and cellular activity against ERK5, making it a valuable tool for studying the physiological and pathological roles of the ERK5 signaling pathway. This compound has demonstrated over 1,000-fold selectivity for ERK5 compared to a broad panel of over 200 other kinases, ensuring minimal off-target effects in well-designed experiments.[1]

Quantitative Data Summary

The effective concentration of this compound varies depending on the assay type. The following table summarizes key quantitative data from biochemical and cell-based assays.

| Parameter | Value | Assay Type | Cell Types/System | Reference |

| IC50 | 8 nM | Biochemical Kinase Assay | Recombinant ERK5 enzyme | [1] |

| Intracellular Potency | 4–9 nM | Cellular Activity Assay | PBMCs, Endothelial Cells, Oncogenic Cell Lines | [1] |

| EC50 | > 10 µM | Cytokine Suppression Assay | Not specified | [2] |

| Activity | Inactive | E-selectin Expression Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | [2] |

| Kd | 3,600 nM | Binding Assay | BRD4 | [1] |

Signaling Pathway

The diagram below illustrates the canonical ERK5 signaling pathway, which is activated by various upstream stimuli and results in the regulation of gene expression and cellular processes. This compound specifically inhibits the kinase activity of ERK5, thereby blocking downstream signaling.

Caption: The ERK5 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Biochemical ERK5 Kinase Assay

This protocol is designed to determine the in vitro potency (IC50) of this compound against recombinant ERK5 enzyme.

Workflow Diagram:

Caption: Workflow for a typical biochemical ERK5 kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

-

Dilute recombinant active ERK5 enzyme in kinase buffer to the desired concentration.

-

Prepare a stock solution of the substrate, Myelin Basic Protein (MBP), in kinase buffer.

-

Prepare a stock solution of [γ-³²P]ATP.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the diluted ERK5 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the MBP substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based ERK5 Activity Assay (Western Blot)

This protocol describes a method to assess the intracellular potency of this compound by measuring the phosphorylation of an ERK5 substrate in cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, HUVEC) and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., EGF, Phorbol 12-myristate 13-acetate) for 15-30 minutes to activate the ERK5 pathway.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against a known ERK5 phosphorylation target (e.g., phospho-MEF2C) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for total ERK5 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein signal to the total protein or loading control signal.

-

Calculate the percentage of inhibition of phosphorylation for each this compound concentration relative to the stimulated DMSO control.

-

Determine the intracellular potency by plotting the percentage of inhibition against the inhibitor concentration.

-

Considerations for Use

-

Solubility: this compound is typically dissolved in DMSO to create a high-concentration stock solution. Ensure the final DMSO concentration in the assay is low (e.g., <0.1%) to avoid solvent effects.

-

Assay-Dependent Potency: As demonstrated by the quantitative data, the effective concentration of this compound can be highly dependent on the specific biological context and assay endpoint. It is crucial to perform dose-response experiments to determine the optimal concentration for each new experimental system.

-

Selectivity: While this compound is highly selective for ERK5, it is good practice to consider potential off-target effects, especially at higher concentrations. The reported Kd for BRD4 (3,600 nM) suggests that at concentrations significantly above the ERK5 IC50, interactions with other proteins may occur.[1]

-

Control Experiments: Always include appropriate positive and negative controls in your experiments. This includes vehicle controls (DMSO), and in some cases, a structurally unrelated ERK5 inhibitor or a negative control compound.

References

Application Notes and Protocols for AX-15836 in Peripheral Blood Mononuclear Cells (PBMCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX-15836 is a potent and highly selective small molecule inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big Mitogen-activated Kinase 1 (BMK1).[1][2] Unlike first-generation ERK5 inhibitors, this compound exhibits minimal off-target activity, particularly against bromodomain-containing proteins like BRD4, making it a valuable tool for dissecting the specific roles of ERK5 kinase activity in cellular processes.[3][4]

These application notes provide a comprehensive overview of the use of this compound in primary human Peripheral Blood Mononuclear Cells (PBMCs). The protocols detailed below are intended to guide researchers in studying the nuanced effects of selective ERK5 kinase inhibition on immune cell signaling and function.

Mechanism of Action in PBMCs

This compound specifically targets the kinase domain of ERK5, inhibiting its catalytic activity with high potency.[1][5] However, its functional consequences in immune cells are not straightforward. While genetic depletion of ERK5 has been associated with anti-inflammatory and anti-proliferative effects, treatment with this compound does not consistently replicate these outcomes.[5][6] This discrepancy is largely attributed to a paradoxical activation of the C-terminal transcriptional activation domain (TAD) of ERK5.[3][7] By binding to the kinase domain, this compound induces a conformational change that promotes the nuclear translocation of ERK5, leading to the activation of its transcriptional functions independent of its kinase activity.[4][5]

Studies have shown that this compound is largely ineffective at suppressing the production of pro-inflammatory cytokines such as IL-6 and IL-8 in PBMCs and other immune cell models when stimulated.[8] The anti-inflammatory effects observed with less selective, first-generation ERK5 inhibitors are now understood to be primarily due to their off-target inhibition of BRD4.[3][8]

Despite this, this compound has been shown to inhibit the phosphorylation of ERK5 at Serine 496 (S496), a modification that may contribute to the anti-inflammatory effects of some ERK5 inhibitors, suggesting a complex and context-dependent role in modulating immune cell function.[6][9]

Signaling Pathway

Data Summary

The following tables summarize the known quantitative data regarding this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ | HeLa cells (ERK5 inhibition) | 8 nM | [1] |

| Intracellular Potency | PBMCs, endothelial cells, oncogenic cell lines | 4–9 nM | [1] |

| EC₅₀ | Suppression of inflammatory cytokine response | >10 µM | [1][8] |

Table 2: Selectivity Profile of this compound

| Target | Parameter | Value | Notes | Reference |

| ERK5 | IC₅₀ | 8 nM | Potent inhibition | [1] |

| Kinase Panel | Selectivity | >1,000-fold | Over a panel of >200 kinases | [1] |

| BRD4 | Kd | 3,600 nM | Low affinity, indicating high selectivity over BRD4 | [1] |

Experimental Protocols

Protocol 1: Isolation of Human PBMCs

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.

Materials:

-

Human whole blood collected in heparin- or EDTA-containing tubes

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge with swinging-bucket rotor

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS at room temperature.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer.

-

Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to bring the volume up to 45 mL.

-

Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

-

Resuspend the cell pellet in complete RPMI-1640 medium.

-

Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

-

The cells are now ready for culture and subsequent experiments.

Protocol 2: Treatment of PBMCs with this compound and Stimulation

This protocol outlines the treatment of isolated PBMCs with this compound followed by stimulation to assess its effect on cytokine production.

Materials:

-

Isolated, viable PBMCs

-

Complete RPMI-1640 medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Stimulant (e.g., Lipopolysaccharide (LPS) at 100 ng/mL, or Pam3CSK4)

-

96-well cell culture plates

-

DMSO (vehicle control)

Procedure:

-

Plate the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Pre-incubate the cells with the compound for 1 hour at 37°C in a humidified 5% CO₂ incubator.

-

Following pre-incubation, add the stimulant (e.g., LPS) to the wells to induce an inflammatory response. Include an unstimulated control.

-

Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Collect the supernatant for analysis of cytokine levels (e.g., IL-6, IL-8, TNF-α) by ELISA or multiplex bead array.

Protocol 3: Western Blot Analysis of ERK5 Phosphorylation and Nuclear Translocation

This protocol allows for the assessment of this compound's effect on ERK5 phosphorylation and its subcellular localization.

Materials:

-

PBMCs treated as in Protocol 2 (scaled up to 6-well plates)

-

Nuclear and Cytoplasmic Extraction Kit

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-